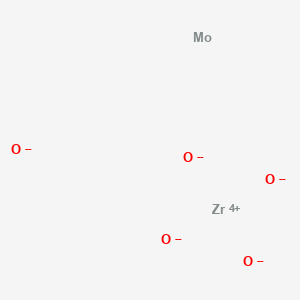

Zirconium molybdate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zirconium molybdate is a compound that combines the properties of molybdenum and zirconium oxides. This compound is known for its unique structural and catalytic properties, making it valuable in various industrial and scientific applications. The incorporation of molybdenum into zirconium oxide enhances its thermal stability, surface area, and catalytic activity, which are crucial for applications in catalysis and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zirconium molybdate can be synthesized using several methods, including the sol-gel method, hydrothermal synthesis, and wet impregnation. In the sol-gel method, zirconium hydroxide is synthesized and then modified with molybdenum species. The resulting material is dried and calcined at high temperatures to obtain the desired oxide . Hydrothermal synthesis involves the addition of nano-sized zirconium oxide particles to molybdenum powder, followed by hydrothermal treatment and powder metallurgy processes . Wet impregnation involves impregnating zirconium oxide with molybdenum oxide and then calcining the material to achieve the final product .

Industrial Production Methods: Industrial production of molybdenum zirconium oxide typically involves large-scale sol-gel or hydrothermal processes. These methods are chosen for their ability to produce materials with high surface areas and uniform particle sizes, which are essential for catalytic applications .

Análisis De Reacciones Químicas

Types of Reactions: Zirconium molybdate undergoes various chemical reactions, including oxidation, reduction, and acid-base reactions. The compound exhibits both Lewis and Brønsted acidity, making it suitable for catalyzing hydroisomerization and other acid-catalyzed reactions .

Common Reagents and Conditions: Common reagents used in reactions involving molybdenum zirconium oxide include hydrogen, oxygen, and various hydrocarbons. Reaction conditions often involve high temperatures and pressures to facilitate the desired transformations .

Major Products: The major products formed from reactions involving molybdenum zirconium oxide depend on the specific reaction being catalyzed. For example, in hydroisomerization reactions, the primary products are branched hydrocarbons .

Aplicaciones Científicas De Investigación

Zirconium molybdate has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism by which molybdenum zirconium oxide exerts its effects is primarily through its catalytic activity. The compound provides active sites for various chemical reactions, facilitating the transformation of reactants into products. The presence of both Lewis and Brønsted acid sites allows for a wide range of catalytic activities, including hydroisomerization and oxidation . The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparación Con Compuestos Similares

Molybdenum oxide (MoO3): Known for its catalytic properties in oxidation reactions.

Zirconium oxide (ZrO2): Used for its thermal stability and mechanical properties.

Tungsten oxide (WO3): Another transition metal oxide with similar catalytic applications.

Uniqueness: Zirconium molybdate is unique due to the synergistic effects of combining molybdenum and zirconium oxides. This combination enhances the thermal stability, surface area, and catalytic activity beyond what is achievable with the individual oxides alone .

Propiedades

IUPAC Name |

molybdenum;oxygen(2-);zirconium(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.5O.Zr/q;5*-2;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCMBJXQBACDBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Mo] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO5Zr-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57348-12-6 |

Source

|

| Record name | Zirconium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057348126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

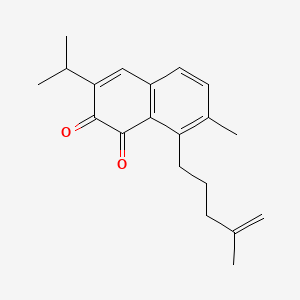

![(1R,15S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1206584.png)